![molecular formula C10H13NO5 B11717552 2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione](/img/structure/B11717552.png)
2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione is a heterocyclic compound with the molecular formula C10H13NO5 and a molecular weight of 227.21 g/mol. This compound is characterized by its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within its ring system. It is primarily used as a research chemical and building block in various chemical syntheses.
Vorbereitungsmethoden
The synthetic routes for 2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione typically involve the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of appropriate diols and amines under specific conditions to form the desired spirocyclic compound. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of spirocyclic compounds.
Biology: The compound is used in biochemical studies to understand the behavior of spirocyclic structures in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.
Industry: It is used in the development of new materials and in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione involves its interaction with molecular targets through its spirocyclic structure. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The specific pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione can be compared with other spirocyclic compounds, such as:
- 1,9,12-trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one
- N-(4-chlorophenyl)-1,4,9-trioxa-12-azadispiro[4.2.4.2]tetradecane-12-carboxamide
These compounds share similar spirocyclic structures but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of oxygen and nitrogen atoms within the spirocyclic framework, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H13NO5 |
|---|---|
Molekulargewicht |
227.21 g/mol |
IUPAC-Name |
2,9,12-trioxa-4-azadispiro[4.2.48.25]tetradecane-1,3-dione |
InChI |
InChI=1S/C10H13NO5/c12-7-9(11-8(13)16-7)1-3-10(4-2-9)14-5-6-15-10/h1-6H2,(H,11,13) |
InChI-Schlüssel |
XHKDZYHTQFGQFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC13C(=O)OC(=O)N3)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


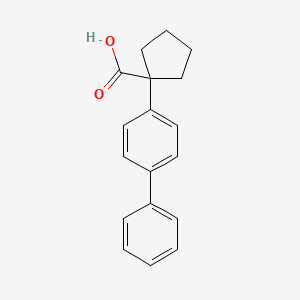

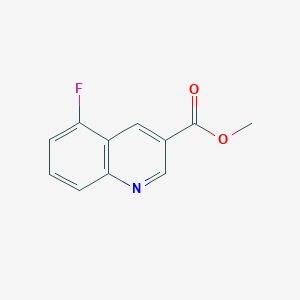
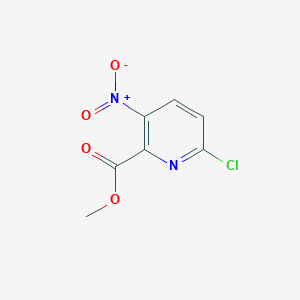
![1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride](/img/structure/B11717504.png)

![1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium](/img/structure/B11717515.png)
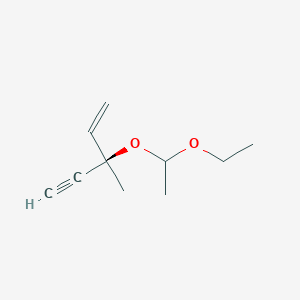

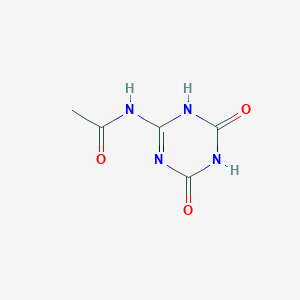
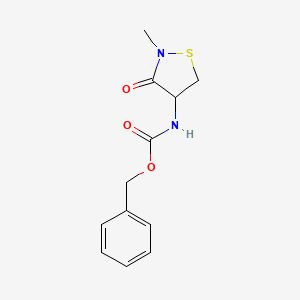
![6-Methoxy-8-azaspiro[4.5]decan-7-one](/img/structure/B11717537.png)
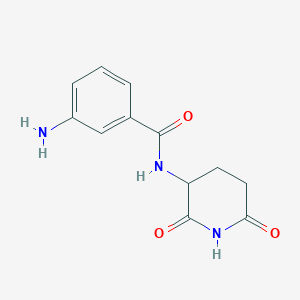
![tert-butyl N-[3-(N'-hydroxycarbamimidoyl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B11717555.png)
